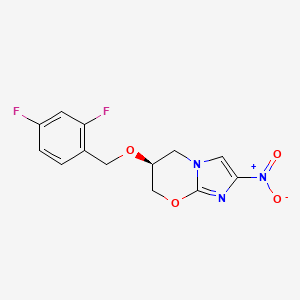![molecular formula C24H6Br2O6 B12937394 11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone is a complex organic compound with the molecular formula C24H6Br2O6. This compound is known for its unique structure, which includes multiple fused rings and bromine atoms. It is primarily used as a synthetic building block for high-mobility air-stable n-type semiconductors .
Preparation Methods
The synthesis of 11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone involves several steps. One common method involves the bromination of perylenetetracarboxylic dianhydride. The reaction typically requires the use of bromine as the brominating agent and is carried out under controlled conditions to ensure the selective bromination of the desired positions on the molecule. Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and coupling agents such as palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone has several scientific research applications:
Mechanism of Action
The mechanism of action of 11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone involves its interaction with molecular targets and pathways in electronic devices. The bromine atoms and the unique structure of the compound contribute to its high electron mobility and stability, making it an effective component in n-type semiconductors .
Comparison with Similar Compounds
Similar compounds to 11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone include:
1,7-Dibromo-3,4,9,10-perylenetetracarboxylic Dianhydride: This compound shares a similar core structure but differs in the positions of the bromine atoms.
Other Brominated Perylene Derivatives: These compounds have varying numbers and positions of bromine atoms, affecting their chemical properties and applications.
The uniqueness of this compound lies in its specific bromination pattern and its high electron mobility, making it particularly valuable for electronic applications.
Properties
Molecular Formula |
C24H6Br2O6 |
|---|---|
Molecular Weight |
550.1 g/mol |
IUPAC Name |
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C24H6Br2O6/c25-13-5-11-17-12(24(30)32-23(11)29)6-14(26)19-8-2-4-10-16-9(21(27)31-22(10)28)3-1-7(15(8)16)18(13)20(17)19/h1-6H |
InChI Key |
HZYDETZSYSBXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C(C=C6C7=C5C4=C(C=C7C(=O)OC6=O)Br)Br)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


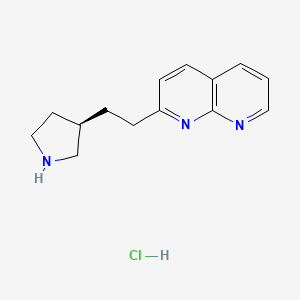
![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12937319.png)

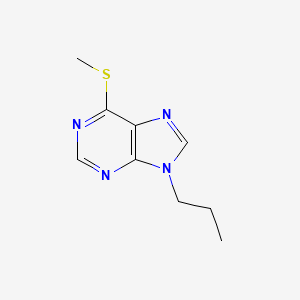
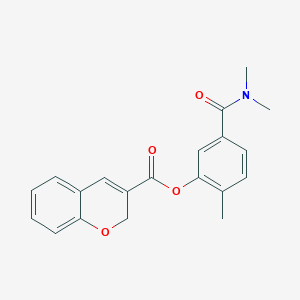
![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)
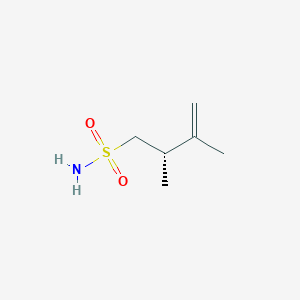
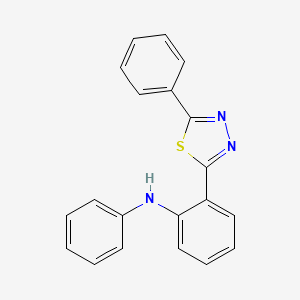
![6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B12937369.png)
![8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)

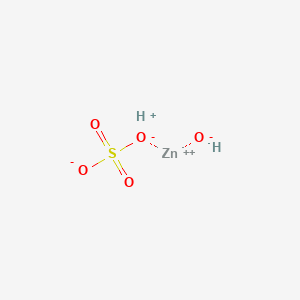
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)
